molecular formula C6H6Cl2N2OS B8584065 2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol

2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol

Cat. No. B8584065
M. Wt: 225.10 g/mol
InChI Key: IEWJKRXGRCVBHT-UHFFFAOYSA-N
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Patent
US07732460B2

Procedure details

A solution of 3,4,6-trichioropyridazine (25 g) in tetrahydrofuran (200 ml) and triethylamine (19 ml) was treated at 0° C. (ice bath cooling) with 2-mercaptoethanol (8.33 ml) over 5 minutes. After the addition was complete, the mixture was stirred at room temperature for 72 hours. The mixture was stirred with aqueous sodium bicarbonate solution and dichloromethane and the solid was collected, washed with water, ether and pentane and dried in vacuo, giving (22.9 g). The combined aqueous and organic fraction was evaporated to half volume giving further solid, which was washed and dried as above (5.0 g). The total yield of solid (27.9 g; 91%) contained some bromo-analogue (5-10%) by NMR.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1Cl.[SH:10][CH2:11][CH2:12][OH:13].C(=O)(O)[O-].[Na+].ClCCl>O1CCCC1.C(N(CC)CC)C>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[S:10][CH2:11][CH2:12][OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
19 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
8.33 mL
Type
reactant
Smiles
SCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with water, ether and pentane
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
giving (22.9 g)
CUSTOM
Type
CUSTOM
Details
The combined aqueous and organic fraction was evaporated to half volume
CUSTOM
Type
CUSTOM
Details
giving further solid, which
WASH
Type
WASH
Details
was washed
CUSTOM
Type
CUSTOM
Details
dried as above (5.0 g)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
ClC=1N=NC(=CC1SCCO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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